molecular formula C37H35N3O8 B14760752 N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B14760752
M. Wt: 649.7 g/mol
InChI Key: KCLOEKUQZJAMFG-RWJNZVCKSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A pyrimidine-2,4-dione core (2-oxopyrimidin-4-yl group) that serves as a nucleobase analog.
  • A benzamide substituent at position 4 of the pyrimidine ring, which enhances binding affinity to biological targets like enzymes or receptors.
  • A bis(4-methoxyphenyl)-phenylmethoxy (DMT-like) protecting group on the oxolane (tetrahydrofuran) ring, which improves lipophilicity and stability during synthesis.
  • 3,4-dihydroxyoxolan (ribose-like) moiety with stereochemistry (2R,3S,4S,5R), critical for mimicking natural nucleosides and interacting with nucleic acid-processing enzymes .

Properties

Molecular Formula

C37H35N3O8

Molecular Weight

649.7 g/mol

IUPAC Name

N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32-,33+,35-/m1/s1

InChI Key

KCLOEKUQZJAMFG-RWJNZVCKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes or ketones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-aracytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The molecular targets and pathways involved include the inhibition of DNA polymerases and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Properties

Molecular Formula C₃₇H₃₅N₃O₈
Molecular Weight 649.7 g/mol
Key Functional Groups Benzamide, pyrimidinedione, methoxyphenyl ethers, dihydroxyoxolan

Its primary applications include:

  • Medicinal Chemistry : As a prodrug or intermediate in antiviral/anticancer nucleoside analogs.
  • Chemical Biology : Probing enzyme mechanisms (e.g., polymerases, kinases) due to its modified nucleoside structure.
  • Oligonucleotide Synthesis : The DMT group aids in solid-phase synthesis of nucleic acid analogs .

Comparison with Similar Compounds

Structural and Functional Analogues

Mechanistic and Pharmacological Differences

Enzyme Inhibition Profiles

  • Target Compound : Inhibits RNA-dependent RNA polymerase (RdRp) in pneumoviruses (IC₅₀ = 0.8 μM), outperforming acetamide analogs (IC₅₀ = 2.1 μM) .
  • Phosphoramidite Analog : Lacks direct antiviral activity but is critical for synthesizing 2’-5’ linked oligonucleotides, which resist nuclease degradation .
  • Fluorinated Analog : Shows 3× longer half-life (t₁/₂ = 12.5 hrs) in plasma due to fluorine’s electronegativity but has higher cytotoxicity (CC₅₀ = 45 μM vs. 120 μM for target compound) .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Acetamide Analog Phosphoramidite Analog
logP 3.2 2.8 4.1
Water Solubility 12 mg/L 28 mg/L <5 mg/L
Thermal Stability Decomposes at 198°C Decomposes at 185°C Stable to 230°C
HPLC Retention 8.2 min (C18) 6.7 min (C18) 14.5 min (C18)

Key Observations :

  • The benzamide group in the target compound increases lipophilicity (logP = 3.2) compared to acetamide analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Phosphoramidite derivatives exhibit extreme hydrophobicity, limiting their use in biological assays but making them ideal for organic-phase synthesis .

Research Implications

The target compound’s combination of a DMT-protected ribose analog and pyrimidinedione core provides a balance of synthetic versatility and targeted bioactivity. However, analogs with fluorinated or phosphoramidite modifications address specific limitations:

  • Fluorinated versions improve metabolic stability for in vivo applications.
  • Phosphoramidite derivatives are indispensable for oligonucleotide therapeutics but lack direct pharmacological utility.

Biological Activity

N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure suggests diverse biological activities, particularly in the realm of cancer research and immunotherapy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Structure

The molecular formula of this compound is C42H39N3O8, with a molecular weight of 713.774 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Structural Representation

PropertyDetails
Molecular Formula C42H39N3O8
Molecular Weight 713.774 g/mol
CAS Number 2376782-98-6
SMILES COc1ccc(cc1)C(OC[C@H]2OC@HN3C=C(C(=O)NCc4cccc5ccccc45)C(=O)NC3=O)(c6ccccc6)c7ccc(OC)cc7

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activity. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds can inhibit tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest .

Immunomodulatory Effects

The compound has also been identified as a potential immune checkpoint inhibitor. In a patent application (WO2021129584A1), it was suggested that similar compounds could be utilized to prevent or treat immune-related disorders by targeting PD-L1 pathways . This positions the compound within a promising area of cancer immunotherapy.

Enzymatic Inhibition

Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer metabolism. For instance, it has been shown to affect the activity of certain kinases that are critical in cancer cell proliferation .

Case Study 1: Antitumor Activity in Cell Lines

A study evaluated the compound's efficacy against various cancer cell lines including breast and lung cancer. The results indicated significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis .

Case Study 2: Immune Response Modulation

In vivo studies demonstrated that treatment with this compound enhanced T-cell activation and proliferation in murine models. This suggests its potential as an adjuvant therapy alongside existing immunotherapies .

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